diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative featuring a pyrazole moiety substituted with a 4-chlorophenyl group at position 3 and a phenyl group at position 1. The DHP core is esterified with diallyl groups at positions 3 and 5, with methyl substituents at positions 2 and 2. The compound’s synthesis likely follows a Hantzsch-type cyclocondensation, as seen in analogous diethyl derivatives (e.g., Scheme 1 in ), involving a chalcone intermediate and esterification with diallyl groups . X-ray crystallography (via SHELX software) and spectroscopic methods are essential for structural validation .
Properties
Molecular Formula |
C30H28ClN3O4 |
|---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H28ClN3O4/c1-5-16-37-29(35)25-19(3)32-20(4)26(30(36)38-17-6-2)27(25)24-18-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h5-15,18,27,32H,1-2,16-17H2,3-4H3 |
InChI Key |
BQSKVKMYTAGOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the formation of the pyridinedicarboxylate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
Diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with various biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The pyrazole ring and the chlorophenyl group are key functional groups that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with derivatives sharing its pyrazole-DHP hybrid scaffold. Key analogs include:
Table 1: Structural Comparison of DHP-Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
- In contrast, dibenzyl esters () increase molecular weight and lipophilicity, favoring membrane permeability . Diethyl esters () offer intermediate hydrophilicity, making them suitable for aqueous solubility in drug formulations .
Pyrazole Substituents :
Conformational and Crystallographic Differences
- Ring Puckering : The DHP ring adopts a boat conformation due to steric effects from the 2,6-dimethyl groups. This is consistent with Cremer-Pople puckering parameters (), which quantify deviations from planarity .
- Hydrogen Bonding : Unlike diethyl analogs (), the diallyl ester’s terminal alkene groups may participate in weak C–H···π interactions, affecting crystal packing () .
Research Findings and Methodological Insights
- Synthesis Optimization : The diethyl analog synthesis (, Table 1) employs microwave-assisted cyclocondensation, reducing reaction time from 12 hours to 30 minutes. This method could be adapted for the target compound to improve yield .
- Crystallographic Validation : SHELXL refinement () confirms the DHP core’s planarity and pyrazole substituent orientation, critical for structure-activity relationship (SAR) studies .
- Environmental Stability : The 4-chlorophenyl group’s electron-withdrawing nature may reduce photodegradation compared to alkyl-substituted pyrazoles () .
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